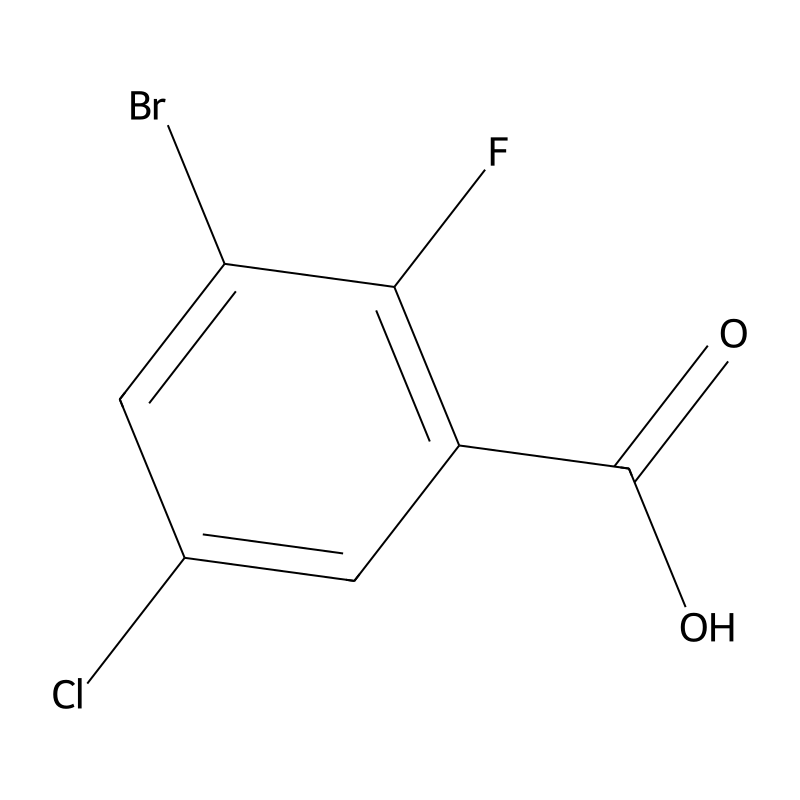3-Bromo-5-chloro-2-fluorobenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic synthesis: The halogenated nature of the molecule (presence of bromine, chlorine, and fluorine) makes 3-Bromo-5-chloro-2-fluorobenzoic acid a potential building block for the synthesis of more complex molecules with desired properties. The bromo, chloro, and fluoro groups can participate in various chemical reactions, allowing for substitution or coupling reactions to introduce new functionalities [].
- Medicinal chemistry: The introduction of halogens can influence the biological activity of molecules. Research on similar halogenated benzoic acids suggests potential for 3-Bromo-5-chloro-2-fluorobenzoic acid to be explored in drug discovery efforts. However, specific studies with this particular compound are currently lacking [].
3-Bromo-5-chloro-2-fluorobenzoic acid is an aromatic carboxylic acid characterized by the presence of bromine, chlorine, and fluorine substituents on its benzene ring. Its molecular formula is with a molecular weight of approximately 253.45 g/mol. This compound is notable for its unique combination of halogen atoms, which can influence its chemical reactivity and biological properties.
- Esterification: It can react with alcohols in the presence of an acid catalyst to form esters. For example, when treated with methanol and sulfuric acid, it yields methyl 3-bromo-5-chloro-2-fluorobenzoate .
- Nucleophilic Substitution: The halogen substituents can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
- Decarboxylation: Under certain conditions, carboxylic acids can lose carbon dioxide to form aromatic compounds.
Research indicates that halogenated benzoic acids, including 3-bromo-5-chloro-2-fluorobenzoic acid, exhibit various biological activities. These compounds are often studied for their potential as pharmaceuticals or agrochemicals. Specific biological activities may include:
- Antimicrobial Properties: Some studies suggest that halogenated benzoic acids possess antimicrobial properties, making them candidates for further investigation in medicinal chemistry.
- Inhibition of Enzymatic Activity: The presence of halogens can enhance the ability of these compounds to inhibit specific enzymes, potentially leading to therapeutic applications.
The synthesis of 3-bromo-5-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions:
- Halogenation: Starting from a suitable precursor, bromination, chlorination, and fluorination can be performed sequentially or in a single step using appropriate reagents.
- Carboxylation: The introduction of the carboxylic acid functional group can be achieved through methods such as carbonylation or hydrolysis of esters.
- Purification: After synthesis, purification techniques like recrystallization or chromatography are employed to isolate the desired compound.
3-Bromo-5-chloro-2-fluorobenzoic acid has several potential applications:
- Pharmaceuticals: Its unique structure may serve as a lead compound in drug development, particularly in creating new antimicrobial agents.
- Agrochemicals: Similar compounds are often used in the formulation of pesticides and herbicides due to their biological activity.
- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.
Studies on the interactions of 3-bromo-5-chloro-2-fluorobenzoic acid with biological systems are crucial for understanding its potential effects:
- Protein Binding: Investigating how this compound binds to proteins can reveal its mechanism of action and efficacy as a drug candidate.
- Metabolic Pathways: Understanding how this compound is metabolized in biological systems can provide insights into its safety and toxicity profiles.
Several compounds share structural similarities with 3-bromo-5-chloro-2-fluorobenzoic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 5-Bromo-3-chloro-2-fluorobenzoic acid | 1449008-15-4 | 0.91 | Different position of bromine and chlorine |
| 3-Bromo-6-chloro-2-fluorobenzoic acid | 702640-51-5 | 0.88 | Variation in the position of chlorine |
| 3-Bromo-6-chloro-2,4-difluorobenzoic acid | 1160573-56-7 | 0.87 | Additional fluorine atom |
| Methyl 3-bromo-5-chloro-2-fluorobenzoate | 1353575-32-2 | 0.92 | Ester derivative |
These comparisons illustrate how slight variations in substituent positions or types can lead to different chemical behaviors and biological activities, emphasizing the uniqueness of 3-bromo-5-chloro-2-fluorobenzoic acid within this class of compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant







